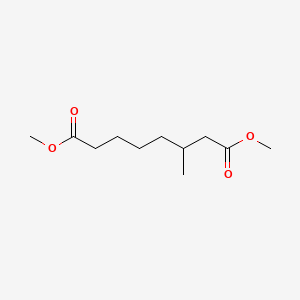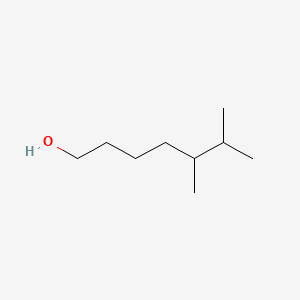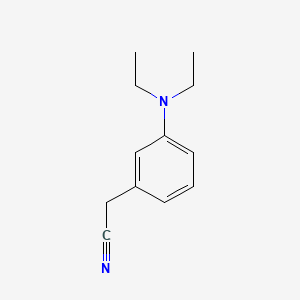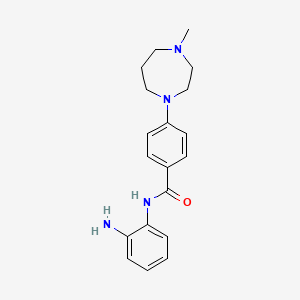
Dimethyl 3-methyloctanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloctanedioic acid dimethyl ester is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is a derivative of octanedioic acid, featuring a methyl group at the third carbon and two ester groups at the terminal positions. This compound is also known by its IUPAC name, 3-methyl-1,8-dimethyloctanedioate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctanedioic acid dimethyl ester typically involves the esterification of 3-methyloctanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of 3-Methyloctanedioic acid dimethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
化学反応の分析
Types of Reactions
3-Methyloctanedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Methyloctanedioic acid.
Reduction: 3-Methyl-1,8-octanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
3-Methyloctanedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
作用機序
The mechanism of action of 3-Methyloctanedioic acid dimethyl ester largely depends on its chemical reactivity. In biological systems, it may act as a precursor to bioactive molecules through enzymatic hydrolysis to release 3-methyloctanedioic acid, which can then participate in various metabolic pathways. The ester groups can also facilitate the transport of the compound across cell membranes, enhancing its bioavailability .
類似化合物との比較
Similar Compounds
2-Methyloctanedioic acid dimethyl ester: Similar structure but with the methyl group at the second carbon.
Nonanedioic acid dimethyl ester: One carbon longer chain without the methyl substitution.
Octanedioic acid dimethyl ester: Lacks the methyl group at the third carbon.
Uniqueness
3-Methyloctanedioic acid dimethyl ester is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties. This structural feature can lead to differences in boiling point, solubility, and reactivity compared to its analogs .
特性
CAS番号 |
54576-15-7 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
dimethyl 3-methyloctanedioate |
InChI |
InChI=1S/C11H20O4/c1-9(8-11(13)15-3)6-4-5-7-10(12)14-2/h9H,4-8H2,1-3H3 |
InChIキー |
XXILFTORDPJBLE-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)



![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)



![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)




